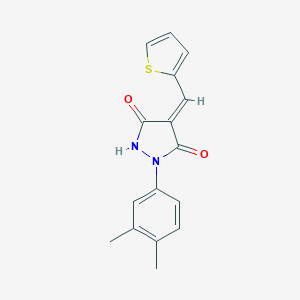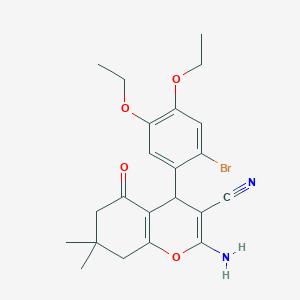![molecular formula C22H17Cl2IN4O3 B301689 6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (referred to as Compound A) is a novel pyrano[2,3-c]pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Compound A involves its interaction with the ATP-binding site of protein kinases, leading to the inhibition of their activity. This, in turn, disrupts the downstream signaling pathways, resulting in the inhibition of cell proliferation and survival. The specific binding mode of Compound A to the ATP-binding site of protein kinases has been studied through X-ray crystallography, which has provided insights into its inhibitory activity.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit potent inhibitory activity against various protein kinases, including Aurora-A, Aurora-B, and FLT3. Inhibition of these kinases has been associated with the induction of cell cycle arrest and apoptosis in cancer cells, making Compound A a potential candidate for cancer treatment. Additionally, Compound A has been shown to exhibit anti-inflammatory activity, which may be attributed to its inhibition of certain signaling pathways involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound A in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its unique chemical structure may provide insights into the development of more potent and selective inhibitors. However, one limitation of using Compound A is the need for further studies to determine its specificity and selectivity towards different protein kinases, as well as its potential off-target effects.
Orientations Futures
There are several future directions for the study of Compound A. One potential direction is the development of more potent and selective inhibitors based on its chemical structure. Additionally, further studies are needed to determine the specific signaling pathways and biological processes that are affected by Compound A's inhibitory activity. Finally, the potential applications of Compound A in drug development, particularly for cancer and inflammatory disorders, warrant further investigation.
Méthodes De Synthèse
Compound A can be synthesized through a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-hydroxypyrazole-5-carbonitrile with 2,4-dichlorobenzyl bromide to produce 4-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carbonitrile. The intermediate product is then reacted with 5-iodo-3-methoxy-4-(4-nitrophenoxy)aniline to form the final product, Compound A.
Applications De Recherche Scientifique
Compound A has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. Specifically, Compound A has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways and are involved in the development of various diseases, such as cancer and inflammatory disorders.
Propriétés
Nom du produit |
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
|---|---|
Formule moléculaire |
C22H17Cl2IN4O3 |
Poids moléculaire |
583.2 g/mol |
Nom IUPAC |
6-amino-4-[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H17Cl2IN4O3/c1-10-18-19(14(8-26)21(27)32-22(18)29-28-10)12-5-16(25)20(17(6-12)30-2)31-9-11-3-4-13(23)7-15(11)24/h3-7,19H,9,27H2,1-2H3,(H,28,29) |
Clé InChI |
AKENJNUNAYUHSP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)I)OCC4=C(C=C(C=C4)Cl)Cl)OC |
SMILES canonique |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)I)OCC4=C(C=C(C=C4)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)